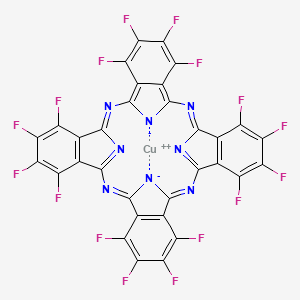
Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of phthalocyanines typically involves cyclotetramerization reactions. Studies have demonstrated the synthesis of related copper(II) phthalocyanine derivatives, highlighting methodologies that could be adapted for the hexadecafluoro derivative. For instance, the synthesis of copper 2,9(10),16(17),23(24)-and 1,8(11),15(18),22(25)-tetra-(4-carboxyphenoxy)phthalocyanines and their esters showcases the adaptability of phthalocyanine chemistry to incorporate various substituents, potentially including the hexadecafluoro groups (Kudrik et al., 2006).
Molecular Structure Analysis
The molecular structure of phthalocyanines is crucial for their properties and applications. The analysis often employs spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. A study on non-peripherally tetra-substituted copper(II) phthalocyanines has provided insight into the complex's structure through single-crystal X-ray diffraction, showcasing the potential for detailed structural elucidation of the hexadecafluoro derivative (Günsel et al., 2019).
Chemical Reactions and Properties
Phthalocyanines undergo various chemical reactions, influenced by their metal centers and substituents. The electronic structure of copper(II) phthalocyanine complexes has been studied, indicating the significant impact of substituents on their redox chemistry. Such studies are essential for understanding the reactivity and chemical properties of the hexadecafluoro derivative (Finazzo et al., 2006).
Physical Properties Analysis
The liquid-crystalline properties of phthalocyanines, including thermotropic and lyotropic mesomorphism, are notable. These properties are dependent on the structure and substituents of the phthalocyanine molecules. Research on tetra-substituted complexes provides insights into the factors influencing these physical properties, which would be relevant for the hexadecafluoro derivative as well (Kudrik et al., 2006).
Applications De Recherche Scientifique
Copper (II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine (F16CuPc) is an organic molecule that can be used as an electron transporting material . It has good air-stability and an electron mobility of 0.11 cm²/Vs . This suggests that it could be used in a variety of energy conservation based applications .
Copper (II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine (F16CuPc) is an organic molecule that can be used as an electron transporting material . It has good air-stability and an electron mobility of 0.11 cm²/Vs . This suggests that it could be used in a variety of energy conservation based applications .
-
Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs) : F16CuPc is used as an electron transporting material in OFETs and OPVs due to its good air-stability and an electron mobility of 0.11 cm²/Vs . These properties make it suitable for use in a variety of energy conservation based applications .
-
Dyeing Applications : F16CuPc is used as a dye in various applications due to its strong coloration. It can be used for coloring tape, plastic miscellaneous goods, artificial marble, plastic products, and coatings .
Propriétés
IUPAC Name |
copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32F16N8.Cu/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAOBQORBYMRNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32CuF16N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
863.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine | |
CAS RN |
14916-87-1 | |
| Record name | F16CuPc | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14916-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




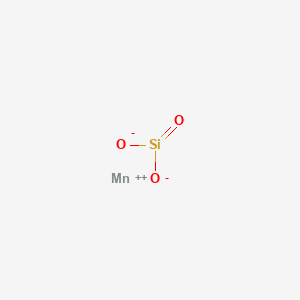
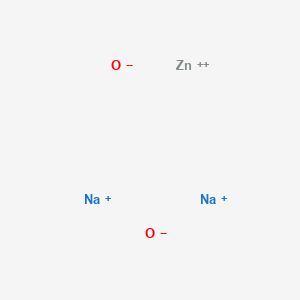
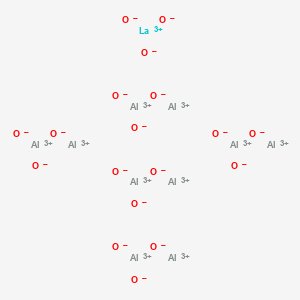
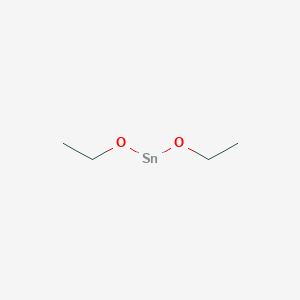
![6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine](/img/structure/B1143938.png)
![N-epsilon-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)-L-lysine](/img/structure/B1143940.png)
![3-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1143942.png)